3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the mechanisms of these reactions, the conditions under which they occur, and the products they produce .
Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as a compound’s melting point, boiling point, solubility, and reactivity .
Scientific Research Applications
Antitumor Activity
Quinolinone derivatives, such as 2-phenylquinolin-4-ones, have been designed, synthesized, and evaluated for their cytotoxic activity against tumor cell lines. For example, analogues exhibited significant inhibitory activity against various cancer cell lines, with one analogue selectively inhibiting 14 out of 60 cancer cell lines in a National Cancer Institute evaluation. Such compounds are promising clinical candidates for cancer therapy due to their potent antitumor properties and safety pharmacology profiles (Li-Chen Chou et al., 2010).
Corrosion Inhibition
Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as efficient corrosion inhibitors for mild steel in acidic environments. These compounds significantly decrease surface damage and roughness, showcasing their potential in industrial applications to prevent metal corrosion (M. Rbaa et al., 2019).
Antibacterial Activity
Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities against various strains, showing significant activity compared to standard antibacterial drugs. These findings indicate the potential for developing new antimicrobial agents based on quinolinone structures (Osarodion Peter Osarumwense, 2022).
Nonlinear Optical Properties
The study of nonlinear optical properties of quinolinium derivatives reveals that some samples are potential candidates for optical limiting applications. These findings contribute to the development of materials for photonic and optoelectronic devices, highlighting the versatility of quinolinone derivatives in scientific research (P. Ruanwas et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-29-19-6-4-5-16(13-19)14-26-15-21(23(27)17-9-11-18(25)12-10-17)24(28)20-7-2-3-8-22(20)26/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOPKDHBEMVZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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